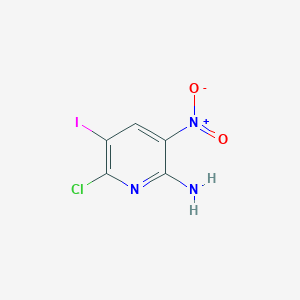

6-Chloro-5-iodo-3-nitropyridin-2-amine

概要

説明

6-Chloro-5-iodo-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction with iodine and silver sulfate in ethanol at 20°C . Another method involves a two-stage process where the first stage involves a reaction with sulfuric acid, acetic acid, and periodic acid in water at 95°C for 0.25 hours. The second stage involves the addition of iodine and further heating at 95°C for 1 hour .Molecular Structure Analysis

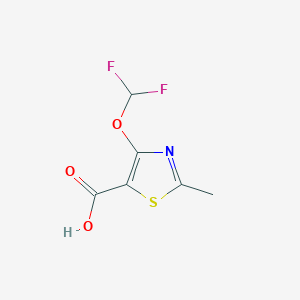

The molecular formula of this compound is C5H3ClIN3O2 . The InChI code is 1S/C5H3ClIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) and the InChI key is FQFSWKVTOZFBOZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.45 . It’s slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .科学的研究の応用

Photoredox Catalysis and NO Transfer

One study discusses a ruthenium nitrosyl complex capable of delivering nitric oxide (NO) to proteins in aqueous solution upon exposure to UV light. This process involves the rapid loss of NO from the complex, which could be conveniently used for NO transfer to proteins like myoglobin and cytochrome c oxidase. The clean and efficient transfer reaction highlights a potential application in studying protein functions and interactions with NO (Patra & Mascharak, 2003).

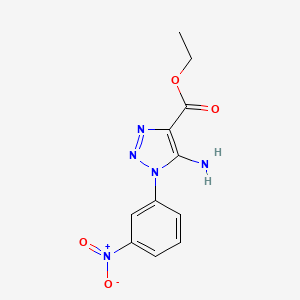

Nucleophilic Amination

Another significant application involves the selective vicarious nucleophilic amination of 3-nitropyridines, providing a general method for preparing 2-amino-5-nitropyridines. This method uses hydroxylamine and 4-amino-1,2,4-triazole as amination reagents, offering a straightforward work-up procedure and good yields. Such compounds are crucial intermediates in the synthesis of various organic molecules (Bakke, Svensen, & Trevisan, 2001).

Kinetics of Nucleophilic Substitutions

Research into the kinetics of reactions between 2-chloro-3-nitropyridine and nucleophiles like piperidine and morpholine in different solvents provides insight into the reactivity and potential applications of substituted nitropyridines in synthetic chemistry. Understanding these kinetics aids in developing more efficient synthetic routes for creating pyridine-based compounds with applications in drug development and materials science (Hamed, 1997).

Formation of Aminals via Pummerer Rearrangement

The formation of aminals from amines via Pummerer rearrangement, involving 2-amino-3-nitropyridine, showcases the chemical versatility of nitropyridines. This process yields unusual aminal structures, expanding the toolkit for synthetic chemists in creating novel compounds with potential applications in medicinal chemistry and material science (Rakhit, Georges, & Bagli, 1979).

作用機序

Safety and Hazards

特性

IUPAC Name |

6-chloro-5-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN3O2/c6-4-2(7)1-3(10(11)12)5(8)9-4/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFSWKVTOZFBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)